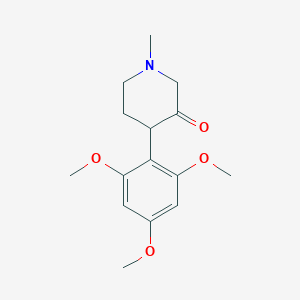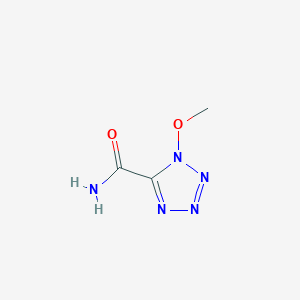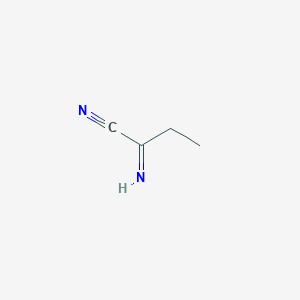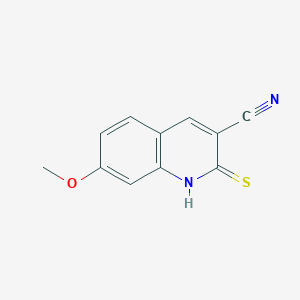
2-Mercapto-7-methoxy-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-7-methoxy-quinoline-3-carbonitrile is an organic compound with the molecular formula C11H8N2OS and a molecular weight of 216.26. This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound, along with a mercapto group (-SH), a methoxy group (-OCH3), and a carbonitrile group (-C≡N) .
Preparation Methods
The synthesis of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives. One common method is the cyclization of 2-aminobenzonitrile derivatives with carbon disulfide and methanol under basic conditions to form the quinoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-Mercapto-7-methoxy-quinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-). Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: The carbonitrile group (-C≡N) can be reduced to an amine (-CH2NH2) using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy group (-OCH3) can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines. This reaction typically requires the presence of a strong base or acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of a disulfide compound, while reduction of the carbonitrile group yields an amine derivative .
Scientific Research Applications
2-Mercapto-7-methoxy-quinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological macromolecules is of particular interest in drug discovery.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The mercapto group (-SH) can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. The methoxy group (-OCH3) and carbonitrile group (-C≡N) can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
2-Mercapto-7-methoxy-quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
2-Mercapto-quinoline-3-carbonitrile: Lacks the methoxy group, which may affect its reactivity and binding properties.
7-Methoxy-quinoline-3-carbonitrile: Lacks the mercapto group, which may reduce its ability to form covalent bonds with proteins.
2-Mercapto-7-methoxy-quinoline: Lacks the carbonitrile group, which may affect its ability to participate in hydrogen bonding and hydrophobic interactions.
The presence of all three functional groups in this compound makes it unique and versatile for various applications .
Properties
IUPAC Name |
7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWBDRFIVYOYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
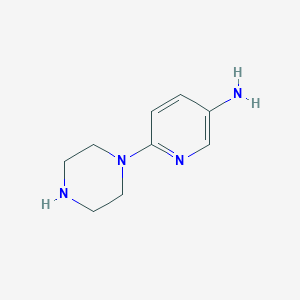
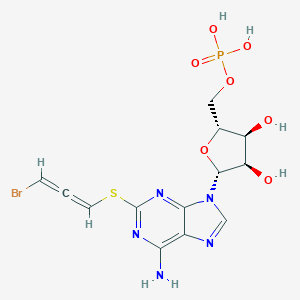
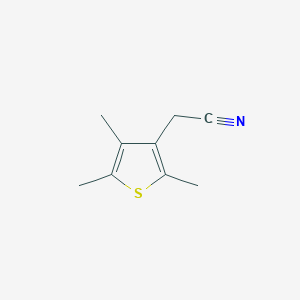
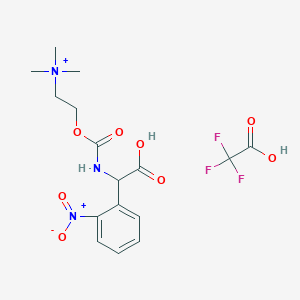
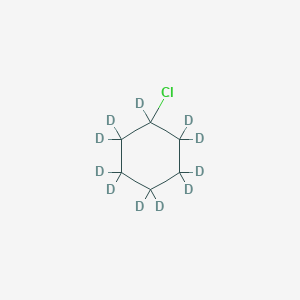
![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)
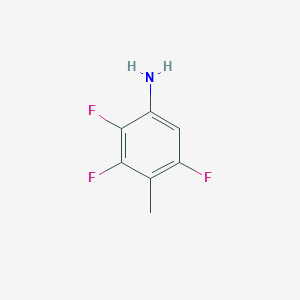
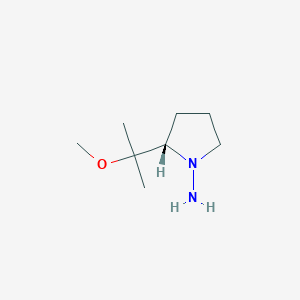
![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
